

# Spectroscopic Data for Ethyl 8-Quinolinecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 8-quinolinecarboxylate

Cat. No.: B1329917

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Disclaimer: Experimental spectroscopic data for **Ethyl 8-quinolinecarboxylate** is not readily available in public databases. The data presented in this guide is a combination of predicted values from computational models and estimated values based on the analysis of structurally similar compounds, such as Ethyl 3,7-dichloroquinoline-8-carboxylate. These values are intended for estimation and educational purposes and should be confirmed with experimental data.

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 8-quinolinecarboxylate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for researchers, scientists, and professionals in drug development.

## Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for **Ethyl 8-quinolinecarboxylate**.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~8.90	dd	1H	H2
~8.15	dd	1H	H4
~7.95	dd	1H	H7
~7.55	dd	1H	H5
~7.40	t	1H	H6
~7.35	dd	1H	H3
~4.50	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.45	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~166.0	C=O
~150.5	C8a
~149.0	C2
~136.5	C4
~130.0	C7
~129.5	C5
~128.0	C4a
~127.0	C8
~126.5	C6
~121.5	C3
~61.5	-OCH <sub>2</sub> CH <sub>3</sub>
~14.5	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Estimated Infrared (IR) Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2980, ~2940	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1600, ~1500, ~1460	Medium	C=C Stretch (Aromatic Ring)
~1280	Strong	C-O Stretch (Ester)
~1100	Medium	C-O Stretch (Ester)
~790	Strong	C-H Bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity	Assignment
199	High	[M] <sup>+</sup> (Molecular Ion)
170	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
154	High	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
127	High	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> (Quinoline)
100	Medium	Further fragmentation
77	Medium	Fragmentation of quinoline ring

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Ethyl 8-quinolinecarboxylate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[\[1\]](#)
- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.

### 2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A thin film of the compound is prepared by dissolving a small amount of **Ethyl 8-quinolinecarboxylate** in a volatile solvent like dichloromethane and depositing a

drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate completely.<sup>[2][3]</sup>

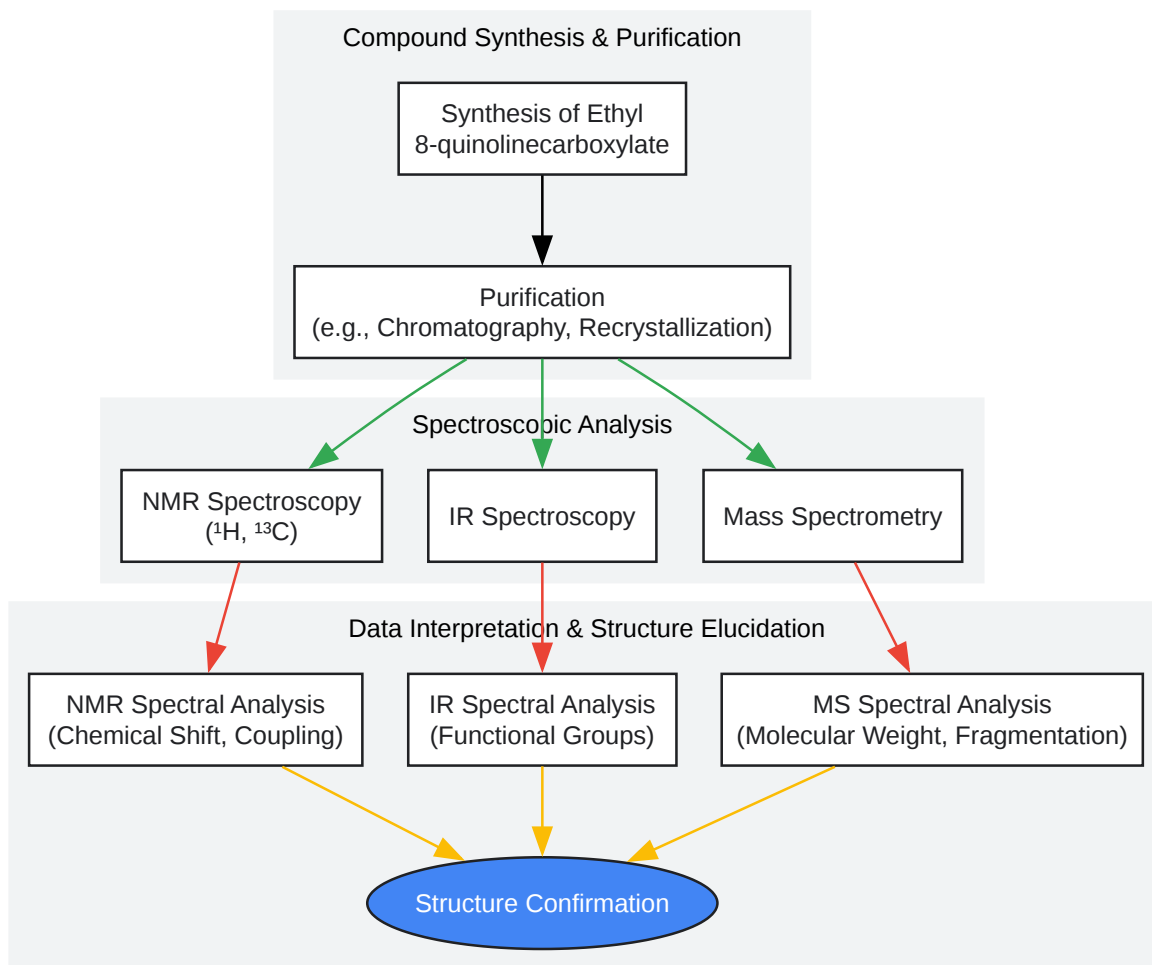
- **Data Acquisition:** The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plate is first collected. The spectrum of the sample is then recorded from 4000 to 400  $\text{cm}^{-1}$ . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.<sup>[4]</sup>

### 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, a small amount of the compound is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.<sup>[5][6][7]</sup>
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 8-quinolinecarboxylate**.



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Caption: Workflow for Spectroscopic Analysis of **Ethyl 8-quinolinecarboxylate**.

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